5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’re interested in is a derivative of pyridine and piperidine. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Molecular Structure Analysis
The molecular structure of “5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine” would consist of a pyridine ring with a methyl group attached at the 5-position and a piperidine ring attached at the 2-position through an oxygen atom .Scientific Research Applications
1. Use in Oxyfunctionalization of Pyridine Derivatives
Pyridinols and pyridinamines, including 5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine, are crucial intermediates in the chemical industry, especially for pharmaceuticals and polymers. Burkholderia sp. MAK1, a bacterium capable of converting pyridine derivatives into hydroxylated forms, shows promise in the preparation of various pyridin-5-ols and pyridin-N-oxides. This method presents a regioselective and efficient approach to producing these compounds, which are significant for their pharmaceutical and physical properties (Stankevičiūtė et al., 2016).
2. Synthesis and Properties in Chemistry
Research on the synthesis and properties of (Phosphinoylmethyl)Pyridine N-Oxides, including 5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine derivatives, highlights their use in developing ligands for lanthanide complexes. These compounds demonstrate a range of coordination complexes and solvent extraction behaviors, which are vital for applications in chemical syntheses and potential medicinal uses (Pailloux et al., 2013).
3. Role in Neural System Modulation
The compound's derivative, GSK1059865, has been studied for its role in modulating neural systems that drive compulsive food seeking and intake. This research provides insights into the behavioral effects of these compounds and their potential therapeutic applications in treating eating disorders with a compulsive component (Piccoli et al., 2012).
4. Synthesis for Large-scale Production
Research on efficient synthesis methods for 5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine derivatives is significant for large-scale production. The methodology developed provides a high-yielding route for these compounds, paving the way for rapid access to other heterocyclic analogues. This is particularly relevant for industrial applications where these compounds are in demand (Morgentin et al., 2009).
Mechanism of Action
The mechanism of action would depend on the specific application of “5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine”. Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Future Directions
properties
IUPAC Name |
5-methyl-2-(1-methylpiperidin-4-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-3-4-12(13-9-10)15-11-5-7-14(2)8-6-11/h3-4,9,11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYWYLJLDCPXNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.